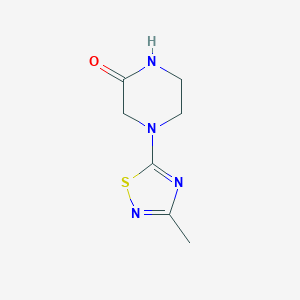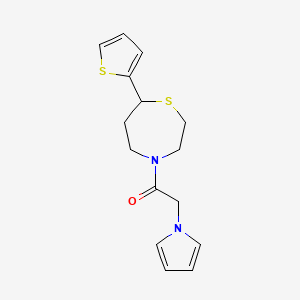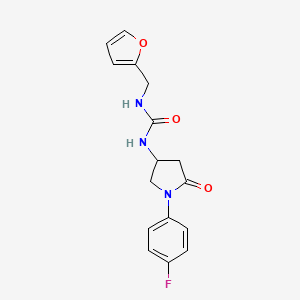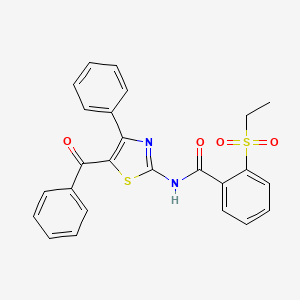![molecular formula C18H20N2O4S2 B2610494 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide CAS No. 1021069-94-2](/img/structure/B2610494.png)
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a thiazol-4-yl group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the dioxole and thiazole rings suggests that the compound could have a complex three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the acetamide group could undergo hydrolysis, and the thiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Antioxidant and Antimicrobial Applications
Antioxidant for Base Oil
Benzimidazole derivatives, including those with structures similar to the query compound, have been synthesized and studied as antioxidants for base oil. The study assessed the compounds' ability to improve the oxidation stability of the base oil, suggesting potential industrial applications in enhancing oil lifespan and quality (Basta et al., 2017).
Antibacterial Agents
Derivatives of the compound, particularly those with a thiazole or benzimidazole structure, have been synthesized and tested for significant antibacterial activity. The findings highlight the potential of these compounds in developing new antibacterial agents (Ramalingam et al., 2019).
Antioxidant and Anti-Inflammatory Compounds
Studies have synthesized and evaluated N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives for their antioxidant and anti-inflammatory activities. Some compounds exhibited potent antioxidant and anti-inflammatory effects, indicating their potential therapeutic applications (Koppireddi et al., 2013).
Synthesis and Characterization of Novel Compounds
Synthesis of Novel Compounds
The compound's structural framework has been utilized in the synthesis of novel compounds with potential biological activities. For instance, derivatives with a thiazole moiety have been synthesized and characterized, suggesting the compound's utility in creating new chemical entities with potential biological applications (Janardhan et al., 2014).
Antimicrobial and Antioxidant Agents
The benzodiazepine derivatives bearing benzimidazole/thiazole moieties have been synthesized and evaluated for antimicrobial and antioxidant activities. The compounds were prepared using a synthetic route involving the compound's structural analogs, highlighting its relevance in medicinal chemistry and pharmaceutical research (Naraboli & Biradar, 2017).
Antibacterial and Antifungal Agents
The compound's structure is instrumental in synthesizing novel heterocyclic compounds with broad-spectrum antibacterial activity against various microorganisms. This indicates the potential of such compounds in developing new antibiotics and addressing antimicrobial resistance (Borad et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-2-3-6-19-17(22)8-13-9-25-18(20-13)26-10-14(21)12-4-5-15-16(7-12)24-11-23-15/h4-5,7,9H,2-3,6,8,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFSPGNMLJZSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)


![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)

![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2610428.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)